molecular formula C11H12O4 B1597815 4-(3-Methoxyphenyl)-4-oxobutanoic acid CAS No. 38102-67-9

4-(3-Methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1597815
CAS RN: 38102-67-9
M. Wt: 208.21 g/mol
InChI Key: BYHZTXJBKDZSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-4-oxobutanoic acid is a compound that has not been extensively studied. It is a derivative of 4-hydroxy-3-methoxycinnamic acid, also known as ferulic acid . Ferulic acid is a hydroxycinnamic acid and an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a phenolic phytochemical and is ubiquitous in the plant kingdom, including a number of vegetable sources .

Scientific Research Applications

Biochemistry: Enhancing Muscle Function

In biochemistry, this compound has been studied for its potential to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise . It may promote muscle development and improve hepatic glucose and lipid metabolism, suggesting its use as a dietary supplement for muscle health.

Pharmacology: Potential Therapeutic Agent

Pharmacologically, “4-(3-Methoxyphenyl)-4-oxobutanoic acid” could be significant due to its metabolite profile in Sprague-Dawley rats, indicating rapid metabolism and wide tissue distribution . This suggests potential therapeutic applications, particularly in developing drugs that require rapid systemic distribution.

Agriculture: Plant Growth and Health

In agriculture, derivatives of this compound have been linked to improved hepatic lipid metabolism via specific receptors, which could be crucial for plant health and growth . The compound’s interaction with plant receptors may lead to the development of new agricultural treatments.

Food Industry: Flavoring and Preservation

The food industry could utilize “4-(3-Methoxyphenyl)-4-oxobutanoic acid” as a flavoring agent or preservative due to its antioxidant properties . Its potential to enhance the flavor profile of foods and extend shelf life makes it a valuable research subject.

Cosmetic Formulations: Skin Protection

In cosmetic formulations, this compound’s derivatives are gaining attention for their photoprotective properties, which can protect the skin against harmful UV radiation . Research into its stability and efficacy in various formulations could lead to new skincare products.

properties

IUPAC Name

4-(3-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHZTXJBKDZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374881
Record name 4-(3-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-4-oxobutanoic acid

CAS RN

38102-67-9
Record name 4-(3-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38102-67-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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